molecular formula C35H24 B14212391 9,9'-(5-Methyl-1,3-phenylene)dianthracene CAS No. 821808-29-1

9,9'-(5-Methyl-1,3-phenylene)dianthracene

Cat. No.: B14212391
CAS No.: 821808-29-1
M. Wt: 444.6 g/mol
InChI Key: OJEQPXCDRPPPQR-UHFFFAOYSA-N
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Description

9,9’-(5-Methyl-1,3-phenylene)dianthracene is a chemical compound belonging to the class of anthracene derivatives. Anthracene and its derivatives have been extensively studied due to their unique photophysical properties and applications in various fields such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators . This compound, in particular, features a 5-methyl-1,3-phenylene group bridging two anthracene units, which can significantly influence its chemical and physical properties.

Preparation Methods

The synthesis of 9,9’-(5-Methyl-1,3-phenylene)dianthracene typically involves the Suzuki cross-coupling reaction. This method allows for the attachment of various substituents to tailor the chemical structure . The reaction conditions generally include the use of palladium catalysts and arylboronic acids, which facilitate the formation of the desired product. Industrial production methods may involve scaling up this synthetic route while optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

9,9’-(5-Methyl-1,3-phenylene)dianthracene undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the anthracene rings are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce dihydroanthracene compounds .

Scientific Research Applications

9,9’-(5-Methyl-1,3-phenylene)dianthracene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 9,9’-(5-Methyl-1,3-phenylene)dianthracene exerts its effects is primarily through its photophysical properties. The compound can absorb light and undergo electronic transitions, which are useful in applications such as OLEDs and fluorescent probes. The molecular targets and pathways involved include interactions with light and energy transfer processes .

Comparison with Similar Compounds

Similar compounds to 9,9’-(5-Methyl-1,3-phenylene)dianthracene include:

The uniqueness of 9,9’-(5-Methyl-1,3-phenylene)dianthracene lies in its specific structural configuration, which can influence its reactivity and photophysical behavior compared to other anthracene derivatives.

Properties

CAS No.

821808-29-1

Molecular Formula

C35H24

Molecular Weight

444.6 g/mol

IUPAC Name

9-(3-anthracen-9-yl-5-methylphenyl)anthracene

InChI

InChI=1S/C35H24/c1-23-18-28(34-30-14-6-2-10-24(30)20-25-11-3-7-15-31(25)34)22-29(19-23)35-32-16-8-4-12-26(32)21-27-13-5-9-17-33(27)35/h2-22H,1H3

InChI Key

OJEQPXCDRPPPQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=C3C=CC=CC3=CC4=CC=CC=C42)C5=C6C=CC=CC6=CC7=CC=CC=C75

Origin of Product

United States

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